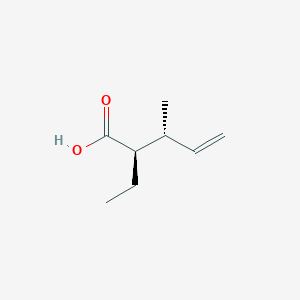
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a double bond and two chiral centers, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid typically involves several steps, starting from simpler organic molecules. One common method is the asymmetric synthesis, which ensures the formation of the desired enantiomer. This can be achieved through catalytic hydrogenation or enzymatic resolution. The reaction conditions often include the use of chiral catalysts or enzymes, specific temperatures, and solvents to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form a saturated acid.
Substitution: The hydrogen atoms on the carbon adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated acids.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The presence of chiral centers allows it to interact selectively with other chiral molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2R,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2S,3R)-2-ethyl-3-methylpent-4-enoic acid
Uniqueness
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, interaction with biological molecules, and overall functionality in various applications.
Eigenschaften
CAS-Nummer |
155683-32-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(3)7(5-2)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1 |
InChI-Schlüssel |
WQZNJGLYSIRLEF-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)C=C)C(=O)O |
Kanonische SMILES |
CCC(C(C)C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



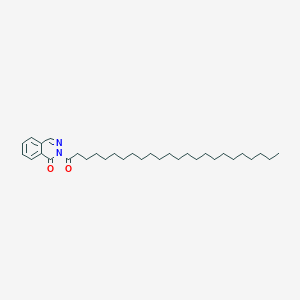
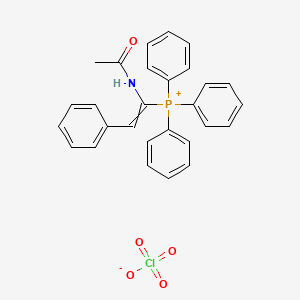
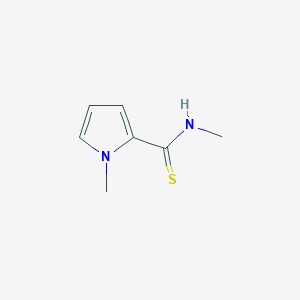
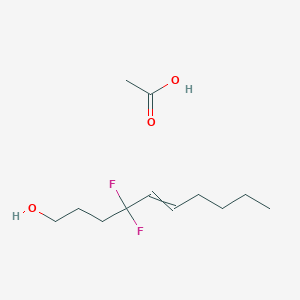
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
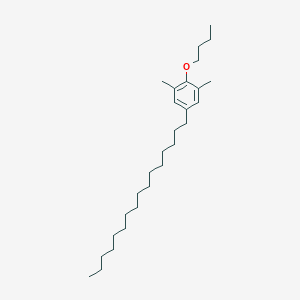
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
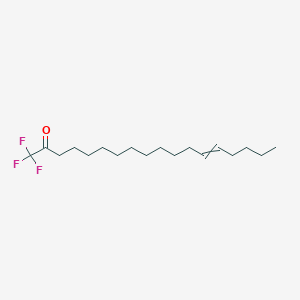
methyl carbonate](/img/structure/B14270203.png)
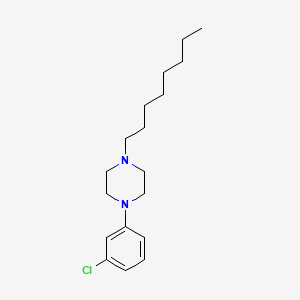
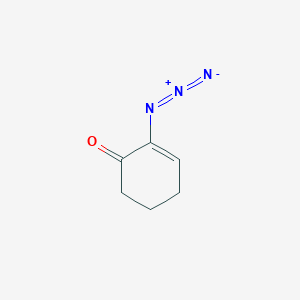
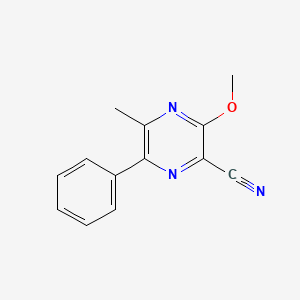
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
